4-Amino-8-methoxy-2-propylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-methoxy-2-propylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis , which typically includes the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis , which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions and green chemistry protocols to enhance yield and reduce environmental impact . Techniques such as ultrasound irradiation and ionic liquid-mediated reactions are also utilized to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-methoxy-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
4-Amino-8-methoxy-2-propylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-8-methoxy-2-propylquinoline is not fully understood. it is believed to interact with molecular targets such as DNA and enzymes involved in metabolic pathways . The compound may exert its effects through the generation of reactive oxygen species or by interfering with electron transport in cells .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities to 4-Amino-8-methoxy-2-propylquinoline.
Primaquine: An 8-aminoquinoline used for the treatment of malaria.
Uniqueness
This compound is unique due to its specific methoxy and propyl substitutions, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives .
Biological Activity
4-Amino-8-methoxy-2-propylquinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by an amino group at the 4-position and a methoxy group at the 8-position of the quinoline ring. Its molecular formula is C13H16N2O with a molecular weight of approximately 216.28 g/mol. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.
The synthesis of this compound can be achieved through various methods, including one-pot reactions that facilitate the formation of substituted quinolines. These methods often involve coupling reactions, such as Sonogashira coupling, followed by cyclization steps to achieve the desired structural modifications .
Common Reactions
- Oxidation : Can yield quinoline N-oxide derivatives using agents like potassium permanganate.
- Reduction : Typically performed using sodium borohydride to produce reduced quinoline derivatives.
- Substitution : Nucleophilic substitution can occur at the amino group, leading to alkylated or acylated derivatives.
The biological activity of this compound is primarily linked to its interactions with various molecular targets, including:
- Enzymes : It may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- DNA Interaction : The compound may also interact with DNA, potentially influencing gene expression and replication .
Potential Therapeutic Applications
Research indicates that this compound exhibits several promising biological activities:
- Antimalarial Properties : Like other quinoline derivatives, it may serve as a lead compound in developing new antimalarial agents. Its structure suggests potential efficacy against malaria parasites through mechanisms similar to those of established drugs like chloroquine .
- Antioxidant Activity : Preliminary studies suggest that this compound might exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells .
Comparative Analysis with Related Compounds
To better understand its unique properties, a comparison with other quinoline derivatives is useful:
Compound Name | Key Features |
---|---|
Primaquine | Antimalarial; generates reactive oxygen species. |
Quinine | Established antimalarial; inhibits haem polymerase. |
4-Amino-5-chloro-8-methyl-2-propylquinoline | Contains chlorine; variations in biological activity due to structural differences. |
This compound | Unique methoxy group may confer distinct biological activities compared to other derivatives. |
Case Studies and Research Findings
- Sperm Motility Enhancement : A study highlighted that certain quinoline derivatives enhance human sperm motility. While specific data on this compound was not detailed, it suggests a potential for reproductive health applications .
- Antiviral Activity : Research into related compounds indicates that quinolines can inhibit viral replication, particularly against RNA viruses like hepatitis C and SARS-CoV-2, suggesting that this compound might also possess antiviral properties .
- Antifilarial Activity : Some studies have indicated that structurally similar compounds show promise as antifilarials, warranting further investigation into the efficacy of this compound against parasitic infections .
Properties
CAS No. |
1189107-31-0 |
---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
8-methoxy-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H16N2O/c1-3-5-9-8-11(14)10-6-4-7-12(16-2)13(10)15-9/h4,6-8H,3,5H2,1-2H3,(H2,14,15) |
InChI Key |
ZNDWWCZHGGPXTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC=C(C2=N1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.